Ethyl 2-bromo-3,6-difluorobenzoate

Descripción general

Descripción

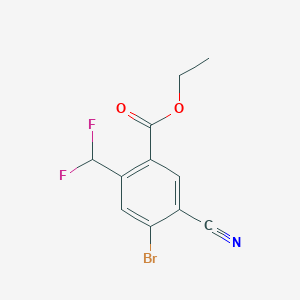

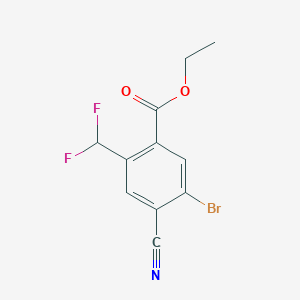

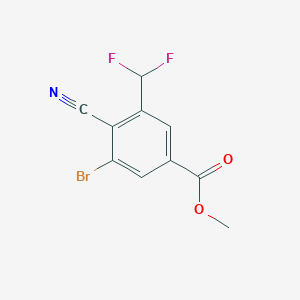

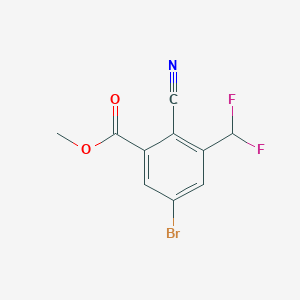

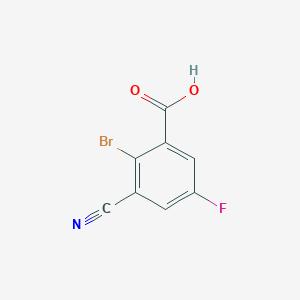

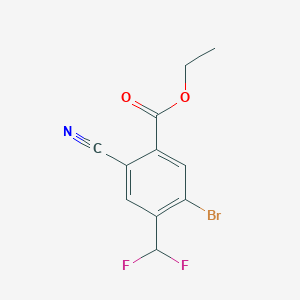

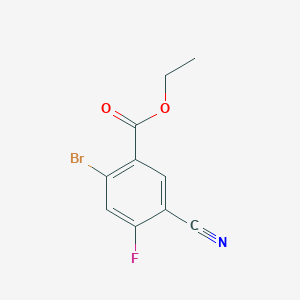

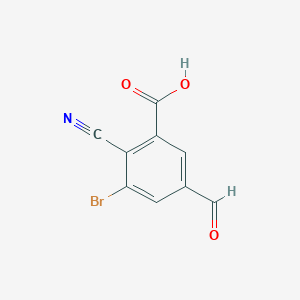

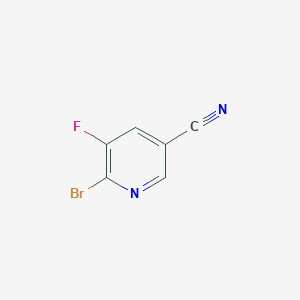

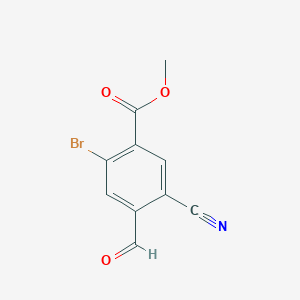

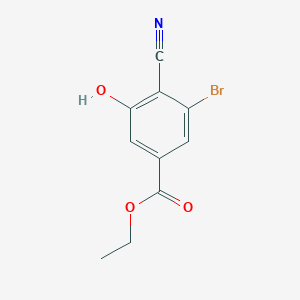

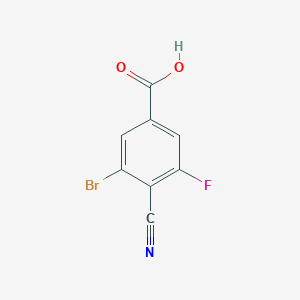

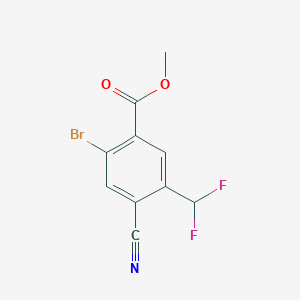

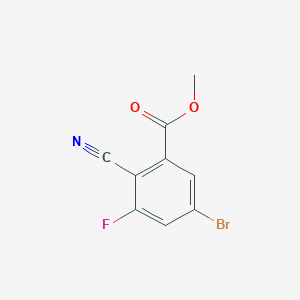

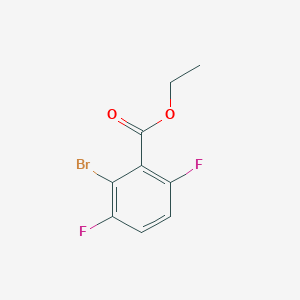

Ethyl 2-bromo-3,6-difluorobenzoate is a chemical compound with the CAS Number: 1804408-94-3 . It has a molecular weight of 265.05 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7BrF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.05 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Ethyl 2-bromo-3,6-difluorobenzoate has been employed as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, its reactivity has been harnessed in the development of novel anticonvulsant agents, highlighting its role in the generation of new therapeutic molecules (Ugale et al., 2012).

Advanced Material Synthesis

- The compound has also found applications in the field of material science, particularly in the synthesis of polymers with specific properties. Research has demonstrated its utility in generating polymers with enhanced electrical conductivity and stability, underscoring the material's significance in creating advanced materials for technological applications (Yuan et al., 2011).

Development of Photoinitiators

- Additionally, this compound has been explored as a precursor in the synthesis of photoinitiators for polymerization processes. This application is critical in the development of coatings and adhesives, where controlled polymerization is necessary for product quality and performance (Kabatc et al., 2007).

Exploration in Organic Synthesis

- The research also delves into its role in organic synthesis, where its incorporation into various organic frameworks has led to the discovery of new synthetic pathways and the creation of novel organic compounds. These findings are integral to expanding the toolbox available to synthetic chemists for creating structurally diverse molecules (Shaikh & Varvounis, 2014).

Photochemical Studies

- In photochemistry, this compound has been studied for its behavior under light irradiation, offering insights into its potential use in photochemical reactions and processes. This aspect of research is crucial for applications in photopharmacology and the development of light-responsive materials (Andersson et al., 2017).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of Ethyl 2-bromo-3,6-difluorobenzoate involves its interaction with its targets. This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .

Biochemical Pathways

This compound may affect various biochemical pathways through its interaction with its targets. These affected pathways can have downstream effects that influence various biological processes .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed within the body, metabolized, and finally excreted .

Result of Action

The result of the action of this compound involves the molecular and cellular effects that occur due to its interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, temperature, and more .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-bromo-3,6-difluorobenzoate plays a significant role in biochemical reactions due to its unique structure. The presence of bromine and fluorine atoms makes it a valuable intermediate in the synthesis of various organic compounds. This compound can interact with enzymes, proteins, and other biomolecules through halogen bonding and hydrophobic interactions. For instance, it may act as an inhibitor or activator of specific enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can alter the phosphorylation status of proteins, leading to changes in downstream signaling events. Additionally, it may impact gene expression by modulating transcription factors or epigenetic regulators, resulting in altered cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their catalytic activity. For example, it may form covalent bonds with the active site residues of enzymes, leading to irreversible inhibition. Alternatively, it can act as a competitive inhibitor by occupying the enzyme’s active site, preventing substrate binding. These interactions can result in changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound may induce toxic or adverse effects, including organ damage, oxidative stress, and inflammation. These dosage effects are essential for determining the safe and effective use of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential toxic effects. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific organelles or compartments, depending on its physicochemical properties and interactions with cellular components .

Propiedades

IUPAC Name |

ethyl 2-bromo-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNREUSPXXOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.